molecular formula C11H7FN2O2 B1439010 2-(4-Fluorophenyl)pyrimidine-4-carboxylic acid CAS No. 1092300-73-6

2-(4-Fluorophenyl)pyrimidine-4-carboxylic acid

Cat. No. B1439010
M. Wt: 218.18 g/mol
InChI Key: ZVOWMYSIYZWQFU-UHFFFAOYSA-N
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Description

“2-(4-Fluorophenyl)pyrimidine-4-carboxylic acid” is a chemical compound that belongs to the class of aromatic heterocyclic compounds . It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound also contains a fluorophenyl group and a carboxylic acid group .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including “2-(4-Fluorophenyl)pyrimidine-4-carboxylic acid”, involves various methods . One such method involves the multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles .


Molecular Structure Analysis

The molecular structure of “2-(4-Fluorophenyl)pyrimidine-4-carboxylic acid” includes a pyrimidine ring, a fluorophenyl group, and a carboxylic acid group . The exact 3D

Scientific Research Applications

Medicinal Chemistry Applications

A study by Alam et al. (2010) focused on the synthesis and pharmacological evaluation of thiazolo[3,2-a]pyrimidine derivatives, using 4-fluoroaniline and ethylacetoacetate as starting materials. The research aimed at assessing the anti-inflammatory and antinociceptive activities through the rat paw edema method and thermal stimulus technique, respectively. It was found that certain compounds, including those involving 4-fluorophenyl, exhibited significant anti-inflammatory and antinociceptive activities with lower ulcerogenic activity and higher ALD50 values, indicating their potential for further pharmacological development (O. Alam, S. Khan, N. Siddiqui, W. Ahsan, 2010).

Synthetic Chemistry Applications

In another study, Schmitt et al. (2017) developed a new strategy using fluorinated acetoacetates and malononitrile, along with fluoroalkyl amino reagents (FARs), to synthesize novel pyrimidine scaffolds. This method provided efficient access to valuable building blocks for medicinal and agrochemical research, demonstrating the versatility and potential of incorporating 4-fluorophenyl groups into pyrimidine derivatives (Étienne Schmitt, B. Commare, A. Panossian, J. Vors, S. Pazenok, F. Leroux, 2017).

Pharmacological and Biological Activity

Seerden et al. (2014) explored the synthesis and structure-activity relationships of 4-(4'-fluorophenyl)imidazoles as selective kinase inhibitors, improving water solubility. This research highlighted the impact of incorporating a 4-fluorophenyl group into the imidazole structure on enhancing selectivity for specific kinases, such as p38α MAPK, CK1δ, and JAK2, offering insights into designing more effective therapeutic agents (J. Seerden, Gabriela Leusink-Ionescu, Titia E. Woudenberg-Vrenken, Bas Dros, G. Molema, J. Kamps, R. Kellogg, 2014).

properties

IUPAC Name

2-(4-fluorophenyl)pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O2/c12-8-3-1-7(2-4-8)10-13-6-5-9(14-10)11(15)16/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOWMYSIYZWQFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CC(=N2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)pyrimidine-4-carboxylic acid

CAS RN

1092300-73-6
Record name 2-(4-fluorophenyl)pyrimidine-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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